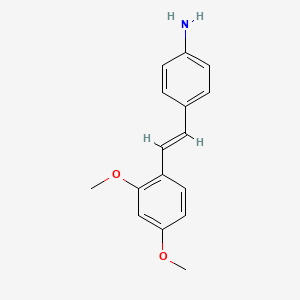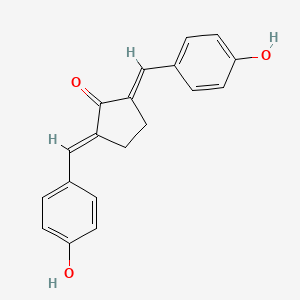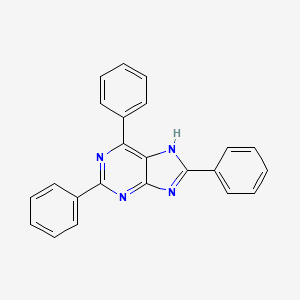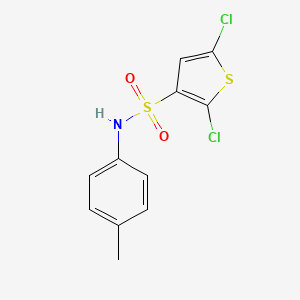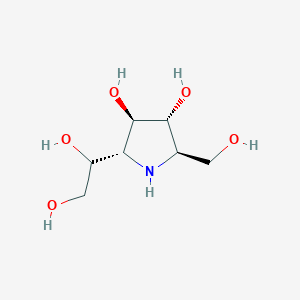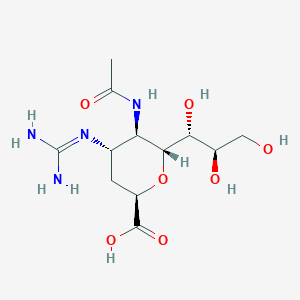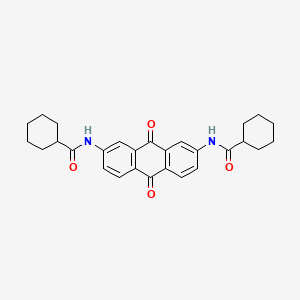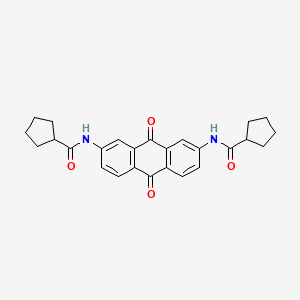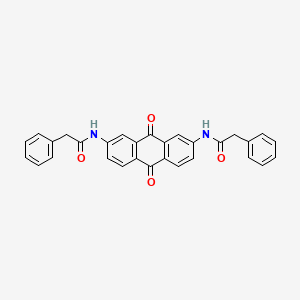
2,7-Bis(phenylacetamido)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Les anthraquinones sont une classe de composés naturels utilisés depuis des siècles en médecine traditionnelle et comme colorants.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 2,7-Bis(phénylacétamido)anthraquinone implique généralement l'acétylation de la 2,7-diaminoanthraquinone suivie d'une amination supplémentaire. Les conditions de réaction comprennent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter les processus d'acétylation et d'amination .
Méthodes de production industrielle : La production industrielle de 2,7-Bis(phénylacétamido)anthraquinone peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions : La 2,7-Bis(phénylacétamido)anthraquinone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.
Réduction : Les réactions de réduction peuvent convertir la partie quinone en hydroquinone.
Substitution : Les groupes phénylacétamido peuvent subir des réactions de substitution avec divers nucléophiles.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques ou acides.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de l'anthraquinone, tandis que la réduction peut produire des dérivés de l'hydroquinone.
4. Applications de la recherche scientifique
La 2,7-Bis(phénylacétamido)anthraquinone a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, y compris le cancer.
Industrie : Utilisé dans le développement de matériaux électroniques organiques et de colorants.
5. Mécanisme d'action
Le mécanisme d'action de la 2,7-Bis(phénylacétamido)anthraquinone implique son interaction avec des protéines cellulaires essentielles. Elle peut inhiber des enzymes telles que les topoisomérases et les kinases, qui sont essentielles à la division et à la survie cellulaires . En ciblant ces protéines, le composé peut induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses.
Composés similaires :
Doxorubicine : Un antibiotique anthracyclinique avec un noyau d'anthraquinone similaire, utilisé comme agent anticancéreux.
Daunorubicine : Une autre anthracycline avec des propriétés et des applications similaires.
Mitoxantrone : Un dérivé synthétique de l'anthraquinone utilisé en chimiothérapie.
Unicité : La 2,7-Bis(phénylacétamido)anthraquinone est unique en raison de la disposition spécifique de substitution des groupes phénylacétamido aux positions 2 et 7. Cette modification structurelle améliore sa stabilité chimique et son activité biologique par rapport aux autres dérivés de l'anthraquinone .
Applications De Recherche Scientifique
2,7-Bis(phenylacetamido)anthraquinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of 2,7-Bis(phenylacetamido)anthraquinone involves its interaction with essential cellular proteins. It can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival . By targeting these proteins, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Doxorubicin: An anthracycline antibiotic with a similar anthraquinone core, used as an anticancer agent.
Daunorubicin: Another anthracycline with similar properties and applications.
Mitoxantrone: A synthetic anthraquinone derivative used in cancer therapy.
Uniqueness: 2,7-Bis(phenylacetamido)anthraquinone is unique due to the specific substitution pattern of phenylacetamido groups at the 2 and 7 positions. This structural modification enhances its chemical stability and biological activity compared to other anthraquinone derivatives .
Propriétés
Formule moléculaire |
C30H22N2O4 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
N-[9,10-dioxo-7-[(2-phenylacetyl)amino]anthracen-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C30H22N2O4/c33-27(15-19-7-3-1-4-8-19)31-21-11-13-23-25(17-21)30(36)26-18-22(12-14-24(26)29(23)35)32-28(34)16-20-9-5-2-6-10-20/h1-14,17-18H,15-16H2,(H,31,33)(H,32,34) |
Clé InChI |
YFLLPGICLQVMIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



